molecular formula C15H16ClN5 B1684514 pp2 CAS No. 172889-27-9

pp2

Cat. No.: B1684514
CAS No.: 172889-27-9
M. Wt: 301.77 g/mol
InChI Key: PBBRWFOVCUAONR-UHFFFAOYSA-N
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Description

It has been widely used in cancer research due to its ability to inhibit kinases such as Lck, Fyn, and Hck with high specificity . PP2 has shown significant potential in various scientific research applications, particularly in the fields of biology and medicine.

Mechanism of Action

Target of Action

PP2, also known as 1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Src-family kinases . It strongly inhibits the kinases Lck, Fyn, and Hck . These kinases are part of the Src family of non-receptor tyrosine kinases (nRTK), which play crucial roles in cell proliferation, differentiation, survival, and migration .

Mode of Action

This compound interacts with its targets (Lck, Fyn, and Hck) by binding to their ATP-binding sites, thereby inhibiting their kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream proteins, disrupting the signaling pathways that these kinases are involved in .

Biochemical Pathways

This compound affects multiple biochemical pathways due to its inhibition of Src-family kinases. For instance, it down-regulates phospho-Src-Y416 and phospho-EGFR-Y1173, which are involved in the proliferation of cervical cancer cells . This compound also modulates cell cycle arrest by up-regulating p21 Cip1 and p27 Kip1 and down-regulating expression of cyclin A, cyclin dependent kinase-2, -4 (Cdk-2, -4) in HeLa cells, and cyclin B and Cdk-2 in SiHa cells .

Result of Action

The inhibition of Src-family kinases by this compound leads to various molecular and cellular effects. For example, it has been shown to efficiently inhibit cervical cancer cell proliferation through the down-regulation of both Src and EGFR activity . In cell aggregation assays, this compound stimulated the aggregation of colon, liver, and breast cancer cells, indicating that it induced strong cell-cell contact .

Biochemical Analysis

Biochemical Properties

PP2 interacts with several enzymes and proteins, including Lck and Fyn, two members of the Src family of tyrosine kinases . The interaction between this compound and these kinases is characterized by high affinity and selectivity . This compound inhibits the activity of these kinases by binding to their ATP-binding sites, thereby preventing the transfer of phosphate groups to their substrate proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving Src family kinases . By inhibiting the activity of these kinases, this compound can affect gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding sites of Src family kinases, thereby inhibiting their activity . This inhibition results in decreased phosphorylation of substrate proteins, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While the compound is stable under normal conditions, it can degrade over time, potentially leading to reduced effectiveness . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. While low doses of this compound can effectively inhibit Src family kinases, high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those involving the transfer of phosphate groups. It interacts with enzymes such as Lck and Fyn, which are involved in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that allows it to effectively reach its target kinases . The compound’s distribution is influenced by various factors, including its chemical properties and the presence of transport proteins .

Subcellular Localization

The subcellular localization of this compound is largely determined by its target proteins. As this compound primarily targets Src family kinases, which are typically located in the cytoplasm, the compound is primarily localized to this cellular compartment .

Preparation Methods

PP2 is synthesized through a multi-step chemical process. The synthetic route typically involves the reaction of 4-chlorobenzylamine with tert-butyl isocyanide to form an intermediate, which is then cyclized to produce the pyrazolopyrimidine core structure. The final product is obtained through purification and crystallization processes . Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

PP2 undergoes various chemical reactions, including substitution and addition reactions. It is known to react with electrophiles and nucleophiles under specific conditions. Common reagents used in these reactions include strong acids and bases, as well as organic solvents like dimethyl sulfoxide (DMSO) and ethanol . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazolopyrimidine core structure.

Scientific Research Applications

PP2 has a wide range of scientific research applications:

Comparison with Similar Compounds

PP2 is often compared with other Src-family kinase inhibitors, such as PP1 and PP3. While PP1 and PP3 also inhibit Src-family kinases, this compound is more selective and potent, making it a preferred choice in research . Other similar compounds include:

    PP1: Another Src-family kinase inhibitor, but less selective compared to this compound.

    PP3: A negative control compound with minimal inhibitory effects on Src-family kinases.

    Dasatinib: A multi-kinase inhibitor that targets Src-family kinases but also inhibits other kinases, making it less specific than this compound.

This compound’s high selectivity and potency make it a unique and valuable tool in scientific research, particularly in studies involving kinase signaling pathways and cancer biology.

Properties

IUPAC Name

1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBRWFOVCUAONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274447
Record name 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172889-27-9
Record name Src kinase inhibitor PP2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172889-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PP2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PP 2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PP2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK8JPC58XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is PP2 and what is its primary target?

A1: this compound, or 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Src family kinases (SFKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with SFKs?

A2: While the exact binding mechanism of this compound to SFKs is not fully elucidated in the provided research, it is known to be a competitive inhibitor for the ATP binding site on these kinases. []

Q3: What are the downstream effects of SFK inhibition by this compound?

A3: this compound's inhibition of SFKs leads to a variety of downstream effects, including:

  • Reduced cell proliferation and increased apoptosis: [, , , , , , ]
  • Impaired cell migration and invasion: [, , , , , , ]
  • Restoration of E-cadherin/catenin cell adhesion system: []
  • Modulation of specific ion channels and currents, such as I(to) and I(f): [, , ]
  • Suppression of metalloproteinase activation and extracellular matrix remodeling: [, ]
  • Influence on signaling pathways like ERK, AKT/NF-κB, and RhoA/TGFβ1: [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H18ClN5, and its molecular weight is 315.8 g/mol. []

Q5: Is there any information on the spectroscopic data of this compound in the provided research?

A5: No, the provided research papers do not offer detailed information on the spectroscopic characteristics of this compound.

Q6: How does this compound impact cellular transformation and resistance to anti-cancer therapies?

A6: Research suggests that inhibiting autophagy with ATG5 knockout can lead to malignant cell transformation and resistance to this compound treatment. [, ]

Q7: What is the role of this compound in influencing cardiac pacemaker activity?

A7: Studies have shown that this compound can inhibit and prevent the stimulation of cardiac pacemaker activity by isoproterenol, potentially by influencing the HCN4 channel. [, ]

Q8: What are the limitations of using this compound in research or therapeutic contexts?

A8: While this compound is a valuable tool in research, some limitations include:

  • Off-target effects: Although considered selective for SFKs, this compound can inhibit other kinases at higher concentrations, potentially leading to off-target effects. []
  • Limited in vivo stability and bioavailability: This may necessitate higher doses or specific delivery strategies for therapeutic applications. []
  • Emergence of resistance: Similar to other kinase inhibitors, prolonged exposure to this compound might lead to the development of resistance mechanisms in certain cell types. []

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